
Calcium--strontium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium-strontium (1/1) is a compound consisting of equal parts calcium and strontium Both elements belong to the alkaline earth metals group in the periodic table and share similar chemical properties Calcium is the fifth most abundant element in the Earth’s crust, while strontium is less common but still widely distributed
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium-strontium (1/1) can be synthesized through various methods. One common approach is the mechanochemical method, which involves ball-milling a mixture of calcium and strontium compounds in the presence of water. The starting materials typically include calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O), calcium carbonate (CaCO₃), strontium hydrogen phosphate (SrHPO₄), and strontium hydroxide octahydrate (Sr(OH)₂·8H₂O). The mixture is milled in a zirconia pot for 24 hours at room temperature, resulting in the formation of a calcium-strontium apatite precursor .
Industrial Production Methods
Industrial production of calcium-strontium (1/1) often involves the electrolytic reduction of their molten chlorides. This process requires high temperatures and specialized equipment to ensure the efficient reduction of calcium and strontium ions to their metallic forms .
Análisis De Reacciones Químicas
Types of Reactions
Calcium-strontium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Both calcium and strontium react with water to form their respective hydroxides and hydrogen gas. The general reaction can be represented as: [ M(s) + 2H₂O(l) \rightarrow M(OH)₂(aq) + H₂(g) ] where ( M ) represents calcium or strontium .
Common Reagents and Conditions
Common reagents used in reactions with calcium-strontium (1/1) include water, acids, and bases. The reactions typically occur under standard laboratory conditions, with temperatures ranging from room temperature to elevated temperatures depending on the desired reaction.
Major Products Formed
The major products formed from reactions involving calcium-strontium (1/1) include calcium hydroxide, strontium hydroxide, and hydrogen gas. These products are commonly used in various industrial and laboratory applications .
Aplicaciones Científicas De Investigación
Calcium-strontium (1/1) has numerous scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of calcium-strontium (1/1) involves the interaction of calcium and strontium ions with various molecular targets and pathways. For example, strontium ranelate stimulates calcium-sensing receptors, leading to the differentiation of pre-osteoblasts into osteoblasts, which increases bone formation . Additionally, calcium and strontium ions can replace each other in certain physiological processes, such as muscle contraction and blood clotting, due to their similar chemical properties .
Comparación Con Compuestos Similares
Calcium-strontium (1/1) can be compared to other alkaline earth metal compounds, such as:
Magnesium-calcium (1/1): Similar to calcium-strontium (1/1), this compound consists of equal parts magnesium and calcium. It shares similar chemical properties but has different applications due to the unique properties of magnesium.
Barium-calcium (1/1): This compound consists of equal parts barium and calcium. Barium has different chemical properties compared to strontium, resulting in different applications and reactivity.
Strontium-barium (1/1): This compound consists of equal parts strontium and barium. .
Propiedades
Número CAS |
64759-32-6 |
|---|---|
Fórmula molecular |
CaSr |
Peso molecular |
127.70 g/mol |
Nombre IUPAC |
calcium;strontium |
InChI |
InChI=1S/Ca.Sr |
Clave InChI |
VAWSWDPVUFTPQO-UHFFFAOYSA-N |
SMILES canónico |
[Ca].[Sr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



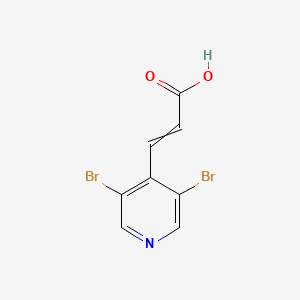
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)

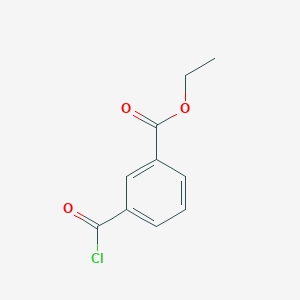

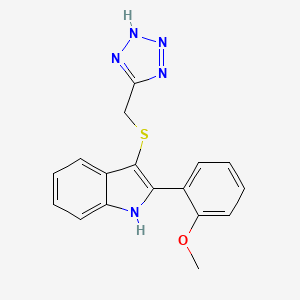

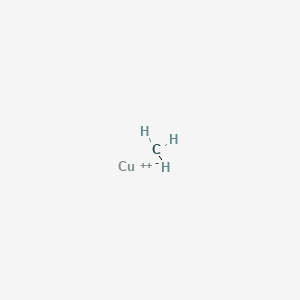
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
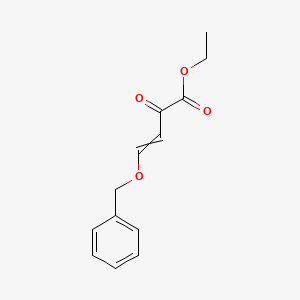
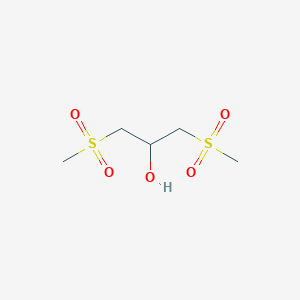
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)

